

Spectroscopic Characterization of 1-Chloro-3-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-3-methylpentane

Cat. No.: B2815331

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **1-chloro-3-methylpentane**. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and provides expected values for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the analysis of analogous structures.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for **1-chloro-3-methylpentane**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.55	Triplet	2H	-CH ₂ -Cl (C1)
~1.65	Multiplet	2H	-CH ₂ - (C2)
~1.50	Multiplet	1H	-CH- (C3)
~1.25	Multiplet	2H	-CH ₂ - (C4)
~0.90	Triplet	3H	-CH ₃ (C5)
~0.88	Doublet	3H	-CH ₃ (on C3)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~45.0	CH ₂	-CH ₂ -Cl (C1)
~38.5	CH ₂	-CH ₂ - (C2)
~34.0	CH	-CH- (C3)
~29.0	CH ₂	-CH ₂ - (C4)
~19.0	CH ₃	-CH ₃ (on C3)
~11.0	CH ₃	-CH ₃ (C5)

Table 3: Expected Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2850-3000	Strong	C-H Stretch	Alkane
1450-1470	Medium	C-H Bend	Alkane
1370-1390	Medium	C-H Bend	Alkane
650-850	Strong	C-Cl Stretch	Chloroalkane

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
120/122	~3:1	[M] ⁺ (Molecular Ion)
85	Variable	[M - Cl] ⁺
56	Variable	[C ₄ H ₈] ⁺
43	High	[C ₃ H ₇] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-chloro-3-methylpentane** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

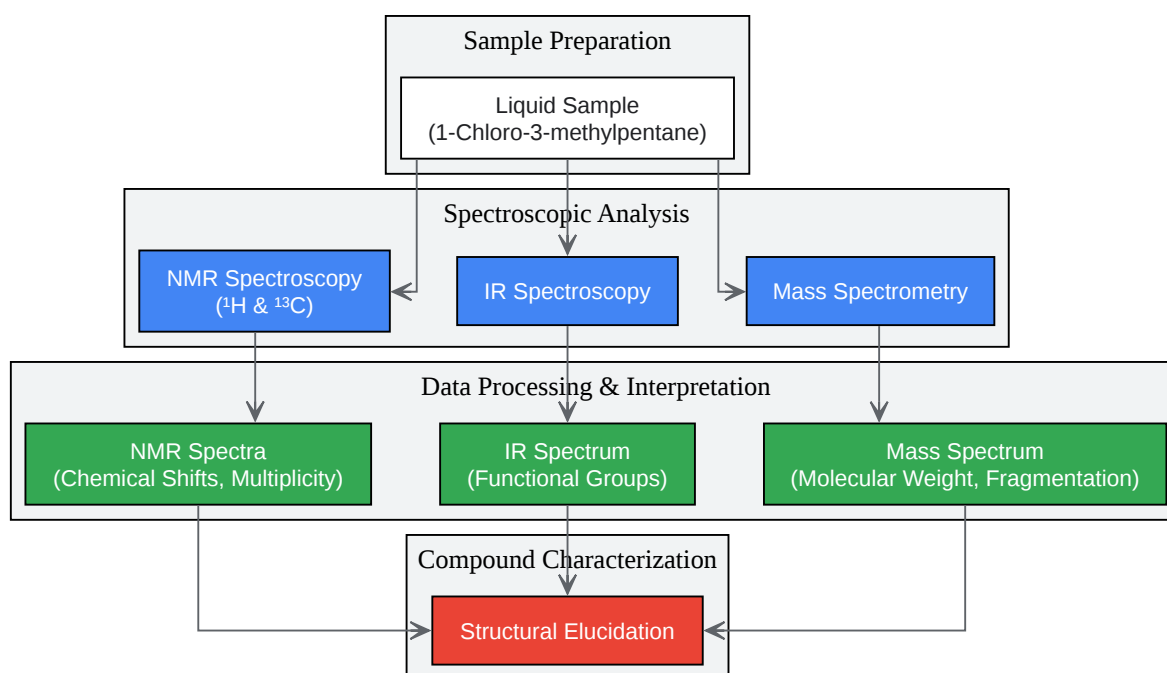
- **Sample Preparation:** As **1-chloro-3-methylpentane** is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the clean salt plates.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **1-chloro-3-methylpentane** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Interpretation:** Identify the molecular ion peak, which will exhibit a characteristic $M/M+2$ isotopic pattern of approximately 3:1 due to the presence of ^{35}Cl and ^{37}Cl . Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid chemical compound.



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Spectroscopic analysis workflow for a liquid compound.

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